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Executive Summary
The discovery of DNA ligases in 1967 marked a pivotal moment in molecular biology, providing

a critical tool for understanding and manipulating genetic material. Among these, T4 DNA
ligase, isolated from bacteriophage T4-infected Escherichia coli, has become an indispensable

enzyme in research and biotechnology. This guide delves into the seminal discovery of T4 DNA
ligase, presenting the key scientists, the timeline of its characterization, detailed experimental

protocols from the foundational studies, and a summary of its core biochemical properties. The

enzymatic mechanism is also illustrated to provide a comprehensive understanding for

researchers, scientists, and drug development professionals.

Historical Context and Discovery
The existence of an enzyme capable of repairing breaks in the phosphodiester backbone of

DNA was first demonstrated in 1967 through the independent work of several research groups.

The laboratories of Gellert, Lehman, Richardson, and Hurwitz all published findings on

enzymes that could catalyze the formation of a phosphodiester bond in DNA.

Specifically, the initial characterization of the enzyme that would become known as T4 DNA
ligase was reported by Bernard Weiss and Charles C. Richardson in their 1967 paper,

"Enzymatic breakage and joining of deoxyribonucleic acid, I. Repair of single-strand breaks in

DNA by an enzyme system from Escherichia coli infected with T4 bacteriophage".[1] This work,

along with a subsequent, more detailed publication in 1968, laid the groundwork for

understanding this vital enzyme.[2]
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Further milestones in the elucidation of T4 DNA ligase include the cloning of its gene in 1979

by Wilson and Murray, and the determination of its primary structure and genetic organization

in 1983 by Armstrong and coworkers. These advancements paved the way for the recombinant

production and widespread use of T4 DNA ligase in molecular biology.

Core Biochemical Properties
T4 DNA ligase is an ATP-dependent enzyme that catalyzes the formation of a phosphodiester

bond between the 5'-phosphate and 3'-hydroxyl termini of duplex DNA, RNA, or DNA/RNA

hybrids.[3] It is a monomeric protein with a molecular weight of approximately 68 kDa. The

enzyme is essential for DNA replication and repair in the T4 bacteriophage. In laboratory

settings, it is widely used for joining DNA fragments, such as in cloning and library construction.

Property Value Reference

Molecular Weight ~68 kDa Thermo Fisher Scientific

Optimal pH 7.2 - 7.8 Thermo Fisher Scientific

Cofactor ATP, Mg2+ [4]

kcat (nick sealing) 0.4 ± 0.1 s⁻¹ [5]

Km (nicked DNA) 4 ± 1 nM [6]

kcat/Km (nicked DNA) 150 ± 50 µM⁻¹s⁻¹ [5]

Optimal Temperature 16°C (for cohesive ends) [4]

Heat Inactivation 70°C for 15 minutes [7]

Enzymatic Mechanism of T4 DNA Ligase
The catalytic mechanism of T4 DNA ligase proceeds through a series of three nucleotidyl

transfer steps.[5][8]

Enzyme Adenylylation: The enzyme reacts with ATP to form a covalent enzyme-AMP

intermediate, with the release of pyrophosphate.
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AMP Transfer to DNA: The adenylate group is transferred from the enzyme to the 5'-

phosphate terminus of the DNA substrate, creating a DNA-adenylate intermediate.

Nick Sealing: The 3'-hydroxyl group at the nick attacks the activated 5'-phosphate, forming a

phosphodiester bond and releasing AMP.

This three-step process is essential for the repair of single-strand breaks in DNA.

Step 1: Enzyme Adenylylation

Step 2: AMP Transfer to DNA

Step 3: Nick Sealing
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Caption: The three-step catalytic mechanism of T4 DNA ligase.

Foundational Experimental Protocols
The following protocols are summarized from the seminal 1967 and 1968 publications by Weiss

and Richardson, which first described the activity and purification of T4 DNA ligase.

Preparation of 32P-labeled Nicked DNA Substrate
DNA Source: DNA from bacteriophage T7 was used.
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Introduction of Nicks: The T7 DNA was treated with pancreatic DNase I to introduce single-

strand breaks (nicks), exposing 5'-hydroxyl and 3'-phosphate termini.

Dephosphorylation: The 3'-phosphate groups were removed using E. coli alkaline

phosphatase.

Phosphorylation with 32P: The exposed 5'-hydroxyl groups were then phosphorylated using

T4 polynucleotide kinase and [γ-³²P]ATP. This resulted in a DNA substrate with ³²P-labeled

5'-phosphate groups at the nicks.

Assay for T4 DNA Ligase Activity
The assay measured the conversion of the ³²P-labeled 5'-phosphate at a nick to a

phosphatase-resistant form, indicating the formation of a phosphodiester bond.

Reaction Mixture: The standard reaction mixture (0.1 mL) contained:

50 mM Tris-HCl, pH 7.6

5 mM MgCl₂

10 mM dithiothreitol

1 mM ATP

³²P-labeled nicked T7 DNA (containing approximately 1.5 pmol of 5'-termini)

Enzyme fraction

Incubation: The reaction was incubated at 37°C for a specified time (e.g., 20 minutes).

Termination and Phosphatase Treatment: The reaction was stopped by heating at 100°C for

2 minutes. After cooling, bacterial alkaline phosphatase was added to hydrolyze any

remaining 5'-phosphomonoesters.

Quantification: The amount of ³²P remaining in the acid-insoluble fraction (ligated DNA) was

determined by scintillation counting. One unit of enzyme activity was defined as the amount
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that converts 1 nmol of ³²P-labeled 5'-termini to a phosphatase-resistant form in 20 minutes

under the standard assay conditions.

Purification of T4 DNA Ligase from T4-infected E. coli
The purification procedure involved several chromatographic steps to isolate the enzyme from

a crude cell lysate.

Cell Growth and Infection:E. coli B was grown in a large-scale fermenter and infected with

bacteriophage T4 amN82.

Preparation of Crude Extract: The infected cells were harvested and lysed by sonication. The

cell debris was removed by centrifugation.

Streptomycin Sulfate Precipitation: Nucleic acids were precipitated from the crude extract by

the addition of streptomycin sulfate.

Ammonium Sulfate Fractionation: The supernatant was subjected to ammonium sulfate

precipitation, and the fraction containing the ligase activity was collected.

Chromatography: The ammonium sulfate fraction was further purified by a series of column

chromatography steps, including:

DEAE-cellulose chromatography

Phosphocellulose chromatography

Hydroxylapatite chromatography

DEAE-Sephadex chromatography

This multi-step purification process yielded a highly purified preparation of T4 DNA ligase.

Conclusion
The discovery of T4 DNA ligase by pioneers like Weiss and Richardson was a watershed

moment in molecular biology. Their meticulous work in characterizing and purifying this enzyme

provided the scientific community with a powerful tool that has been instrumental in the
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development of recombinant DNA technology and numerous other applications in genetics and

biotechnology. Understanding the historical context, the fundamental biochemical properties,

and the detailed enzymatic mechanism of T4 DNA ligase remains crucial for researchers

leveraging this remarkable enzyme in their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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